Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline derivatives.
Reduction Reactions: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 6-Bromo-1,2,3,4-tetrahydroquinoline
Uniqueness
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to the presence of both the ethyl ester and the bromo substituent on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)6-9-5-10-7-11(14)3-4-12(10)15-8-9/h3-4,7,9,15H,2,5-6,8H2,1H3 |
InChI Key |
OMFWDUFERIHFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=C(C=CC(=C2)Br)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.